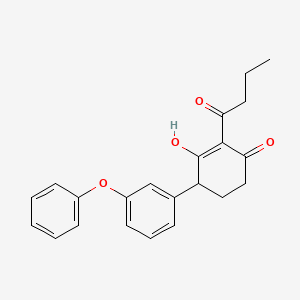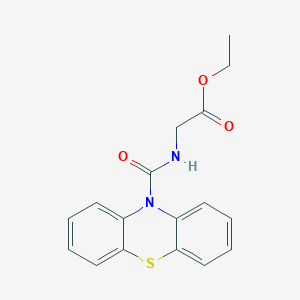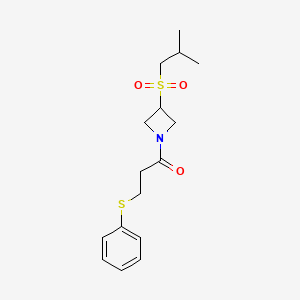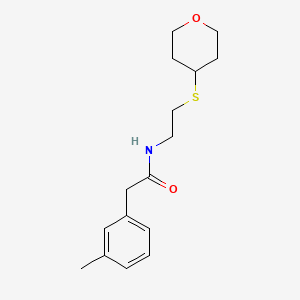
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide, also known as TPA023, is a small molecule compound that has been studied for its potential therapeutic effects on various diseases, including anxiety, depression, and addiction.
作用機序
The exact mechanism of action of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter GABA, which is the main inhibitory neurotransmitter in the brain. Positive allosteric modulators of the GABA-A receptor enhance the activity of the receptor by increasing the affinity of GABA for the receptor, leading to increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its effects on the GABA-A receptor. By enhancing the activity of the receptor, this compound can increase inhibitory neurotransmission, leading to anxiolytic and antidepressant effects. This compound has also been shown to reduce alcohol consumption in animal models, which may be due to its effects on the GABA-A receptor.
実験室実験の利点と制限
One advantage of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide in lab experiments is its specificity for the GABA-A receptor. This allows for more precise manipulation of inhibitory neurotransmission, which can be useful in studying the role of GABA in various diseases. However, this compound has also been shown to have off-target effects on other receptors, which can complicate interpretation of results. Additionally, this compound has poor water solubility, which can make it difficult to administer in certain experiments.
将来の方向性
Future research on N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic effects on various diseases. Additionally, research could focus on developing more water-soluble derivatives of this compound to improve its administration in experiments. Finally, research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methylbenzoyl chloride with sodium hydroxide to form 2-methylbenzoic acid. The acid is then reacted with thionyl chloride to form 2-methylbenzoyl chloride. In the next step, 2-methylbenzoyl chloride is reacted with 2-mercaptoethanol to form 2-(2-methylphenylthio)ethanol. The final step involves the reaction of 2-(2-methylphenylthio)ethanol with N-(2-bromoethyl)tetrahydro-2H-pyran-4-amine to form this compound.
科学的研究の応用
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(m-tolyl)acetamide has been studied for its potential therapeutic effects on various diseases, including anxiety, depression, and addiction. In preclinical studies, this compound has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential use in the treatment of alcohol addiction, as it has been shown to reduce alcohol consumption in animal models.
特性
IUPAC Name |
2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-13-3-2-4-14(11-13)12-16(18)17-7-10-20-15-5-8-19-9-6-15/h2-4,11,15H,5-10,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTCOGSWCNKTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



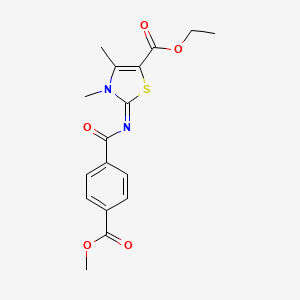


![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2980201.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol](/img/structure/B2980206.png)
![(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide](/img/structure/B2980207.png)


![tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2980211.png)
